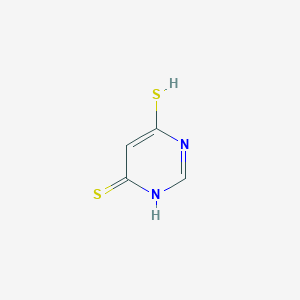
4(1H)-Pyrimidinethione, 6-mercapto- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is a heterocyclic compound that contains two sulfur atoms and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method is the reaction of 4,6-dichloropyrimidine with sodium hydrosulfide under basic conditions to yield 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) . The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) .
化学反応の分析
Types of Reactions: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) involves its interaction with biological molecules through its thiol groups. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
4,6-Dichloropyrimidine: A precursor in the synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI).
2,4,6-Trisubstituted Pyrimidines: Compounds with similar structural features but different substituents.
Pyrimidine-4,6-diamine Derivatives: Compounds with amine groups instead of thiol groups.
Uniqueness: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
1450-88-0 |
|---|---|
分子式 |
C4H4N2S2 |
分子量 |
144.2 g/mol |
IUPAC名 |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
InChIキー |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
SMILES |
C1=C(N=CNC1=S)S |
異性体SMILES |
C1=C(N=CN=C1S)S |
正規SMILES |
C1=C(N=CNC1=S)S |
Key on ui other cas no. |
1450-88-0 |
同義語 |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















